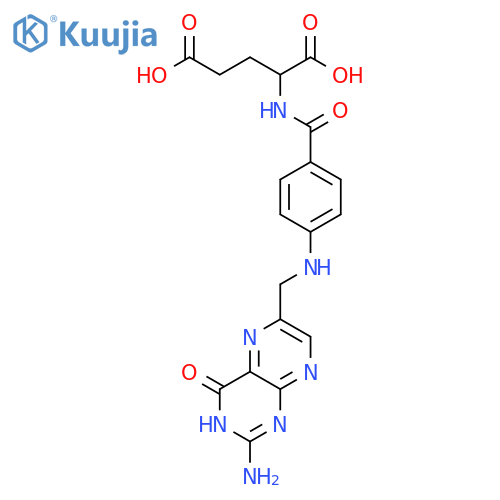Cas no 59-30-3 (Folic acid)
葉酸(Folic acid)は、ビタミンB群に属する水溶性ビタミンであり、化学名はプテロイルモノグルタミン酸です。DNA合成や細胞分裂に不可欠な補酵素として機能し、特に妊娠期における胎児の神経管閉鎖障害の予防に重要な役割を果たします。生化学的にはテトラヒドロ葉酸(THF)に還元され、一炭素代謝に関与します。高い生体利用率と安定性を有し、食品強化やサプリメントに広く利用されています。医薬品グレードの葉酸は純度が99%以上で、光や熱に対する耐性も強化されています。

Folic acid structure
商品名:Folic acid
Folic acid 化学的及び物理的性質
名前と識別子
-
- Pteroylglutamic acid
- ACIDUM FOLICUM
- CYTOFOL
- FOLACIN
- FOLIC ACID HYDRATE
- FOLSAN
- FOLSAURE
- INCAFOLIC
- l-pteroylglutamic acid
- n-4-[(2-amido-4-oxo-1,4-dihydro-6-terene)methylamino]benzoyl-l-glutamic acid
- N-[4-[[(2-AMINO-4-HYDROXY-6-PTERIDYL)METHYL]AMINO]BENZOYL]GLUTAMIC ACID
- PGA
- PTEGLU
- PTEROYGLUTAMIC ACID
- PTEROYL-L-GLUTAMIC ACID
- PTEROYLMONOGLUTAMIC ACID
- Vitamin B11
- VITAMIN BC
- VITAMIN M
- Folic acid
- FOLIC ACID(VITAMIN M)(P)
- FOLIC ACID(VITAMIN M)(SH) PrintBack
- FOLIC ACID, USP
- Aspol
- Folan
- Folate
- Folbal
- folic
- Folsav
- pteroic acid-glutamate
- Vitamin B9
- PteGlu Hydrate
- Pteroyl-L-glutamic Acid Hydrate
- Vitamin B9 Hydrate
- Vitamin M Hydrate
- Vitamin B
- Folacid
- Folvite
- Acifolic
- Folicet
- Foliamin
- Millafol
- Folipac
- Folettes
- Vitamin Be
- Pteroyl-L-monoglutamic acid
- Mittafol
- Facid
- Antianemia factor
- Factor U
- Folina (Italy)
- Folico (Italy)
- Foldine [France]
- Pteroylmonoglutamate
- Acfol (Spain)
- Foldine
- Folcysteine
- Folasic (Australia)
- Folcidin
- Folaemin [Netherlands]
- SMR000471860
- N-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)carbonyl]-L-glutamic acid
- MLS002548873
- Folsaeure
- MLS001335861
- MLSMR
- MLS001304016
- N-pteroyl-L-glutamic acid
-
- MDL: MFCD00079305
- インチ: 1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
- InChIKey: OVBPIULPVIDEAO-LBPRGKRZSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])([H])C1=C([H])N=C2C(C(N([H])C(N([H])[H])=N2)=O)=N1)=O)=O
- BRN: 100781
計算された属性
- せいみつぶんしりょう: 441.139681g/mol
- ひょうめんでんか: 0
- XLogP3: -1.1
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 回転可能化学結合数: 9
- どういたいしつりょう: 441.139681g/mol
- 単一同位体質量: 441.139681g/mol
- 水素結合トポロジー分子極性表面積: 209Ų
- 重原子数: 32
- 複雑さ: 767
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 60
- ぶんしりょう: 441.4
じっけんとくせい
- におい: Odorless or almost odorless
- Stability Shelf Life: Aqueous solutions of folic acid are heat sensitive and decompose rapidly in the presence of light and /or riboflavin; solutions should be protected from light.
- Dissociation Constants: pKa = 3.5, 4.3 (carboxylic acid moieties) /Estimated/
- Taste: Tasteless
- 色と性状: Powder
- 密度みつど: 1.4704 (rough estimate)
- ゆうかいてん: 250 ºC
- ふってん: 552.35°C (rough estimate)
- 屈折率: 1.6800 (estimate)
- ようかいど: boiling water: soluble1%
- すいようせい: 1.6 mg/L (25 ºC)
- あんていせい: Stable. Incompatible with heavy metal ions, strong oxidizing agents, strong reducing agents. Solutions may be light and heat sensitive.
- PSA: 213.28000
- LogP: 1.00030
- におい: Odorless or almost odorless
- じょうきあつ: 6.2X10-20 mm Hg at 25 °C /Estimated/
- ようかいせい: 熱希塩酸と硫酸に溶解し、酢酸、フェノール、ピリジン、水酸化物塩基と炭酸塩塩基溶液に微溶解し、エタノールとブタノールに溶解せず、メタノールに微溶解し、冷水(25℃、0.0016 mg/ml)に極微溶解し、約1%沸騰水に溶解し、エーテル、アセトン、トリクロロメタン、ベンゼンに溶解しない。10 ml水中の葉酸1 G懸濁液、ph 4.0〜4.8。炭酸水素ナトリウム溶液のpH値は6.5〜6.8であった。
- かんど: 光に敏感
- マーカー: 4221
- ひせんこうど: 20 º (c=1, 0.1N NaOH)
Folic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 33:累積効果リスク。R 62:生殖能力が弱まるリスク。R 68:不可逆的影響のリスク
- セキュリティの説明: S24/25
- 福カードFコード:8
- RTECS番号:LP5425000
-
危険物標識:

- セキュリティ用語:S24/25
- リスク用語:R33; R62; R68
- TSCA:Yes
- ちょぞうじょうけん:4°C, protect from light
Folic acid 税関データ
- 税関コード:2936290090
- 税関データ:
中国税関コード:
2936290090
Folic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN98552-20mg |
Folic acid |
59-30-3 | >=98% | 20mg |
$40 | 2023-09-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010338-25g |
Folic acid |
59-30-3 | 97% | 25g |
¥48 | 2023-07-11 | |
| Ambeed | A133193-100g |
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid |
59-30-3 | 98% | 100g |
$30.0 | 2025-02-19 | |
| abcr | AB354412-500 g |
Folic acid, crystalline; . |
59-30-3 | 500g |
€204.50 | 2022-06-10 | ||
| TRC | F680300-100g |
Folic Acid |
59-30-3 | 100g |
$ 236.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001980 |
59-30-3 | ¥1648.46 | 2023-01-13 | ||||
| abcr | AB354411-100 g |
Folic acid, 95%; . |
59-30-3 | 95% | 100 g |
€219.20 | 2023-07-19 | |
| Cooke Chemical | A4285812-500MG |
Folic acid , Analysis of standard products |
59-30-3 | ≥98% | 500mg |
RMB 191.20 | 2025-02-20 | |
| Cooke Chemical | A4285712-500g |
Folic acid |
59-30-3 | USP level | 500g |
RMB 2799.20 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F33190-25g |
Folic Acid |
59-30-3 | 97% | 25g |
¥35.0 | 2024-07-18 |
Folic acid サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:59-30-3)Folic acid
注文番号:TB07970
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:58
価格 ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:59-30-3)叶酸 、维生素M、维生素Bc
注文番号:LE3297247
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:42
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:59-30-3)Folic acid
注文番号:LE6387
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:59-30-3)folic acid
注文番号:LE18625
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
Folic acid 関連文献
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:59-30-3)Folic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:59-30-3)Folic acid

清らかである:99%
はかる:1kg
価格 ($):169.0









